molecular formula C22H29O4- B1263433 Canrenoate

Canrenoate

Cat. No. B1263433
M. Wt: 357.5 g/mol
InChI Key: PBKZPPIHUVSDNM-WNHSNXHDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Canrenoate is a steroid acid anion. It is a conjugate base of a canrenoic acid.

Scientific Research Applications

1. Interaction with Digoxin Immunoassays

Canrenoate's interaction with digoxin immunoassays is noteworthy. Studies like the one by (Dasgupta et al., 2012) and (Defrance et al., 2011) have shown that canrenoate and its metabolites do not significantly interfere with modern digoxin immunoassays. This finding is crucial for accurate drug monitoring in clinical settings.

2. Treatment of Ascites in Cirrhosis

Canrenoate has been explored in the treatment of ascites in cirrhosis patients. (Angeli et al., 2009) compared sequential and combined diuretic therapy involving canrenoate in cirrhotic patients, revealing preferences for combined treatment due to fewer adverse effects like hyperkalemia.

3. Application in COVID-19-Associated Pneumonia and Fibrosis

The potential use of canrenoate in treating COVID-19-associated pneumonia and pulmonary fibrosis was investigated by (Kotfis et al., 2022). However, the study concluded that canrenoate did not significantly affect outcomes like mechanical ventilation time or hospitalization length in COVID-19 patients, indicating a need for further research in this area.

4. Effects on Myocardial Ischemia–Reperfusion

Canrenoate has been studied for its electrophysiological and antiarrhythmic properties during myocardial ischemia–reperfusion. (Alexandre et al., 2015) found that canrenoate can impact action potential duration and reduce ventricular arrhythmias occurrence, suggesting its potential use in managing conditions like STEMI.

5. Cardioprotective Effects at Reperfusion

The cardioprotective effects of canrenoate, especially when administered at reperfusion, have been explored. (Schmidt et al., 2010) showed that canrenoate can reduce myocardial infarct size, suggesting its efficacy in acute myocardial infarction treatment.

6. Use in Anterior Myocardial Infarction

Canrenoate's effects on systolic and diastolic function in patients with acute anterior myocardial infarction have been evaluated by (Di Pasquale et al., 2005). The study found beneficial effects on parameters like mitral E-wave-A-wave ratio and left ventricular end-systolic volume, indicating its potential in post-myocardial infarction care.

7. Cross Reactivity and Interferences in Assays

The cross reactivity of canrenoate in different biochemical assays was examined by (Romanelli & Gentilini, 2004). Their findings are significant for understanding potential diagnostic interferences when canrenoate is used clinically.

properties

Product Name

Canrenoate

Molecular Formula

C22H29O4-

Molecular Weight

357.5 g/mol

IUPAC Name

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate

InChI

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/p-1/t16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

PBKZPPIHUVSDNM-WNHSNXHDSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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